6-Chloro-2-fluoro-3-hydroxybenzaldehyde
Description
Molecular Formula: C₇H₄ClFO₂ CAS No.: 1704729-56-5 Structure: This compound features a benzaldehyde backbone substituted with chlorine (C6), fluorine (C2), and a hydroxyl group (C3). Its unique arrangement of electron-withdrawing halogens (Cl, F) and a polar hydroxy group confers distinct reactivity and stability, making it a versatile intermediate in organic synthesis and drug discovery .
Properties
IUPAC Name |
6-chloro-2-fluoro-3-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUKNFJZRSAJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-2-fluoro-3-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the formylation of 6-chloro-2-fluorophenol using a formylating agent such as paraformaldehyde in the presence of a catalyst like magnesium chloride and a base . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
6-Chloro-2-fluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
6-Chloro-2-fluoro-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to study enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds with active site residues, while the chloro and fluoro substituents can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Properties :
- Physical State : White to light yellow solid.
- Solubility: Limited in water; soluble in ethanol, DMSO, and other polar organic solvents .
- Reactivity : Participates in oxidation (to carboxylic acids), reduction (to alcohols), nucleophilic substitution (Cl/F replacement), and condensation (Schiff base/hydrazone formation) .
The distinct activity of 6-chloro-2-fluoro-3-hydroxybenzaldehyde arises from its substitution pattern. Below is a comparative analysis with structurally related benzaldehyde derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents (Position) | Key Differences in Reactivity/Bioactivity | Reference |
|---|---|---|---|---|
| This compound | C₇H₄ClFO₂ | Cl (C6), F (C2), OH (C3) | Balances halogen reactivity with hydroxy polarity | |
| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClF₀ | Cl (C2), F (C6) | Lacks hydroxyl group; reduced H-bonding capacity | |
| 3-Chloro-2-fluoro-6-hydroxybenzaldehyde | C₇H₄ClFO₂ | Cl (C3), F (C2), OH (C6) | Altered substituent positions affect ring electron density | |
| 2-Chloro-3-hydroxybenzaldehyde | C₇H₅ClO₂ | Cl (C2), OH (C3) | Absence of fluorine reduces electrophilicity | |
| 6-Amino-3-chloro-2-fluorobenzaldehyde | C₇H₅ClFNO | NH₂ (C6), Cl (C3), F (C2) | Amino group enhances nucleophilic reactions | |
| Ethyl 6-chloro-2-fluoro-3-formylbenzoate | C₁₀H₈ClFO₃ | Ester group (C1), Cl (C6), F (C2) | Esterification alters solubility and metabolic stability |
Key Findings:
Substituent Positioning: The C3-hydroxy group in this compound enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes) compared to non-hydroxylated analogs like 2-chloro-6-fluorobenzaldehyde . Fluorine at C2 increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions .
Biological Activity: Antimicrobial Potential: Structural analogs with hydroxyl groups (e.g., 3-chloro-2-fluoro-6-hydroxybenzaldehyde) show superior antimicrobial activity compared to halogen-only derivatives. For example, 2-chloro-6-fluoro-3-methoxybenzaldehyde exhibits a Gram-positive MIC of 10 µg/mL, while non-hydroxylated analogs require higher concentrations . Cytotoxicity: Hydroxyl and halogen combinations correlate with enhanced anticancer activity. Derivatives lacking these groups (e.g., 2-fluoro-6-methoxybenzaldehyde) show reduced cytotoxicity in MCF-7 and PC-3 cell lines .
Chemical Reactivity :
- Nucleophilic Substitution : Chlorine at C6 in the main compound is more reactive than fluorine at C2 due to lower bond dissociation energy, favoring substitution with methoxide or amines .
- Condensation Reactions : The hydroxyl group facilitates Schiff base formation, a property absent in analogs like 3-chloro-2-fluoroiodobenzene (iodine substituent) .
Biological Activity
6-Chloro-2-fluoro-3-hydroxybenzaldehyde is a compound of interest due to its unique structural features, which include a chloro group, a fluoro group, and a hydroxy group on a benzaldehyde backbone. This combination of substituents can significantly influence its biological activity and potential therapeutic applications. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
This compound has the molecular formula C7H4ClF O2. The presence of halogen substituents (chlorine and fluorine) and a hydroxyl group contributes to its reactivity and interaction with biological systems. These properties make it a candidate for various biochemical applications, including drug design.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, research on related aldehydes has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like Penicillin G.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Similar Compound A | 10 | 20 |
| Similar Compound B | 15 | 25 |
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown moderate to high cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Table 2: Cytotoxicity Data
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary molecular docking studies suggest that the compound could inhibit key enzymes involved in metabolic pathways linked to cancer progression, such as aromatase and glycosyltransferase .
Case Studies
A recent case study explored the effects of derivatives of benzaldehyde on cancer cell lines. The study found that modifications to the benzaldehyde structure significantly affected the cytotoxicity profiles. The introduction of halogen atoms was particularly noted to enhance the interaction with cellular targets, leading to increased apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
